

An Initial Investigation into the Psychoactive Effects of Mephtetramine (MTTA): A Technical Guide

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Compound of Interest

Compound Name: Mephtetramine

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Disclaimer: **Mephtetramine** (MTTA) is a novel psychoactive substance (NPS) and a synthetic cathinone. The information provided herein is intended for researchers, scientists, and drug development professionals for academic and research purposes only. The data is limited and preliminary, and this document does not endorse or encourage the use of this substance.

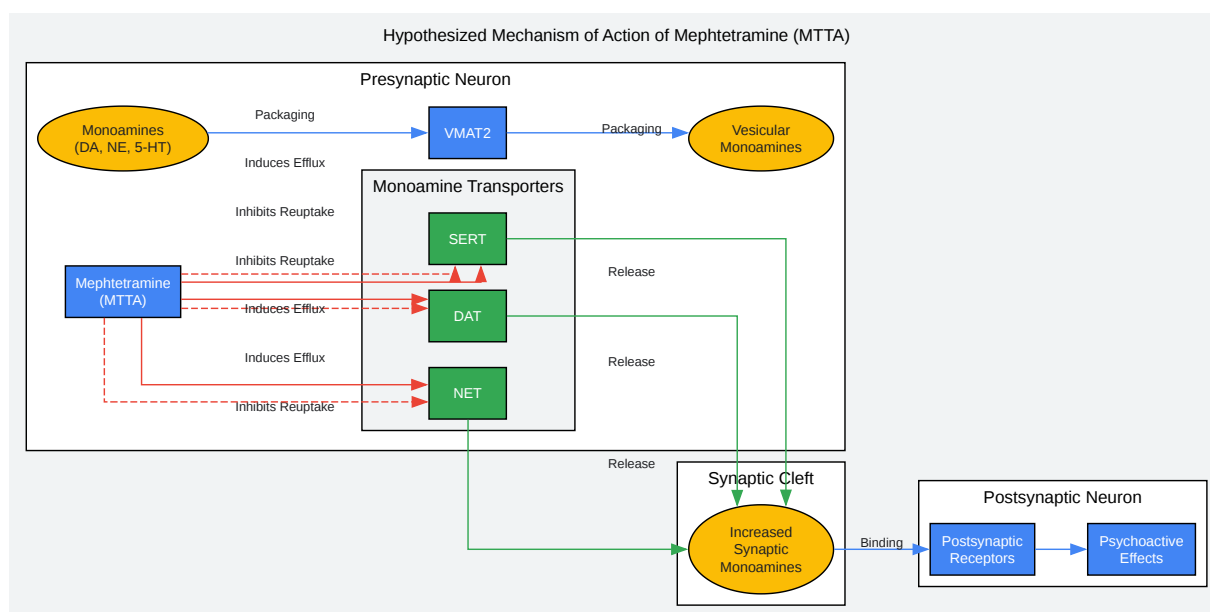
Introduction

Mephtetramine (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is classified as an atypical synthetic cathinone.[1][2] It emerged on the NPS market around 2013.[3][4] Structurally, it is similar to other cathinones but possesses an additional carbon atom between the carbonyl and amine groups.[4] Like other synthetic cathinones, MTTA is presumed to produce psychostimulant effects similar to substances like cocaine, MDMA, and amphetamines, though comprehensive pharmaco-toxicological data in humans is unavailable. [1][2] This guide summarizes the initial scientific investigations into the psychoactive and physiological effects of MTTA, based on available preclinical data.

Hypothesized Mechanism of Action

While direct receptor binding and functional assay data for **Mephtetramine** are not available in the published scientific literature, its structural similarity to other synthetic cathinones like mephedrone suggests a likely mechanism of action involving the modulation of monoamine neurotransmitter systems.[2][5] It is hypothesized that MTTA acts as a releasing agent and/or

reuptake inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This interaction would lead to an increase in the synaptic concentrations of these neurotransmitters, underlying the expected stimulant, euphoric, and empathogenic effects.



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Caption: Hypothesized mechanism of **Mephtetramine** (MTTA) at the monoaminergic synapse.

Quantitative Data from In Vivo Studies

The primary quantitative data on the psychoactive and physiological effects of **Mephtetramine** comes from a study in male ICR (CD-1®) mice.[2] The study involved repeated intraperitoneal (i.p.) administration of MTTA at various doses.

Table 1: Effects of Mephtetramine (MTTA) on Sensorial Reflexes in Mice

Dose (mg/kg, i.p.)	Test	Observation	Statistical Significance
1 and 10	Visual Placing Test	Transient inhibition (~50-60%)	p < 0.0001
30	Visual Placing Test	Deep and prolonged inhibition	p < 0.0001
10	Visual Object Test	Mild reduction (~12%) in the first 5 min	p < 0.0001
30	Visual Object Test	Reduction (~18%) during the first hour	p < 0.0001
30	Startle Reflex Test	Slight decrease (~11%) at 60 min	p < 0.0001

Data extracted from a study by Schifano et al. (2023).[2]

Table 2: Effects of Mephtetramine (MTTA) on Physiological Parameters in Mice

Dose (mg/kg, i.p.)	Parameter	Observation
0.1 - 30	Breath Rate	Transient decrease
30	Core Temperature	Decrease of ~1°C for the first 2 hours
30	Surface Temperature	Slight reduction of ~2°C at 5 min

Data extracted from a study by Schifano et al. (2023).[2]

Table 3: Effects of Mephtetramine (MTTA) on Motor Activity in Mice

Dose (mg/kg, i.p.)	Test	Observation	Statistical Significance
1	Accelerod Test	~20% increase in time on rod	p < 0.0001
10	Accelerod Test	~30% increase in time on rod	p < 0.0001
30	Accelerod Test	~40% increase in time on rod	p < 0.0001
0.1	Drag Test	Slight and constant increase in steps	p < 0.0001
10	Drag Test	Slight increase in steps during the last 2 hours	p < 0.0001
30	Drag Test	Biphasic effect: decreased steps for the first 105 min, then increased	p < 0.0001

Data extracted from a study by Schifano et al. (2023).[2]

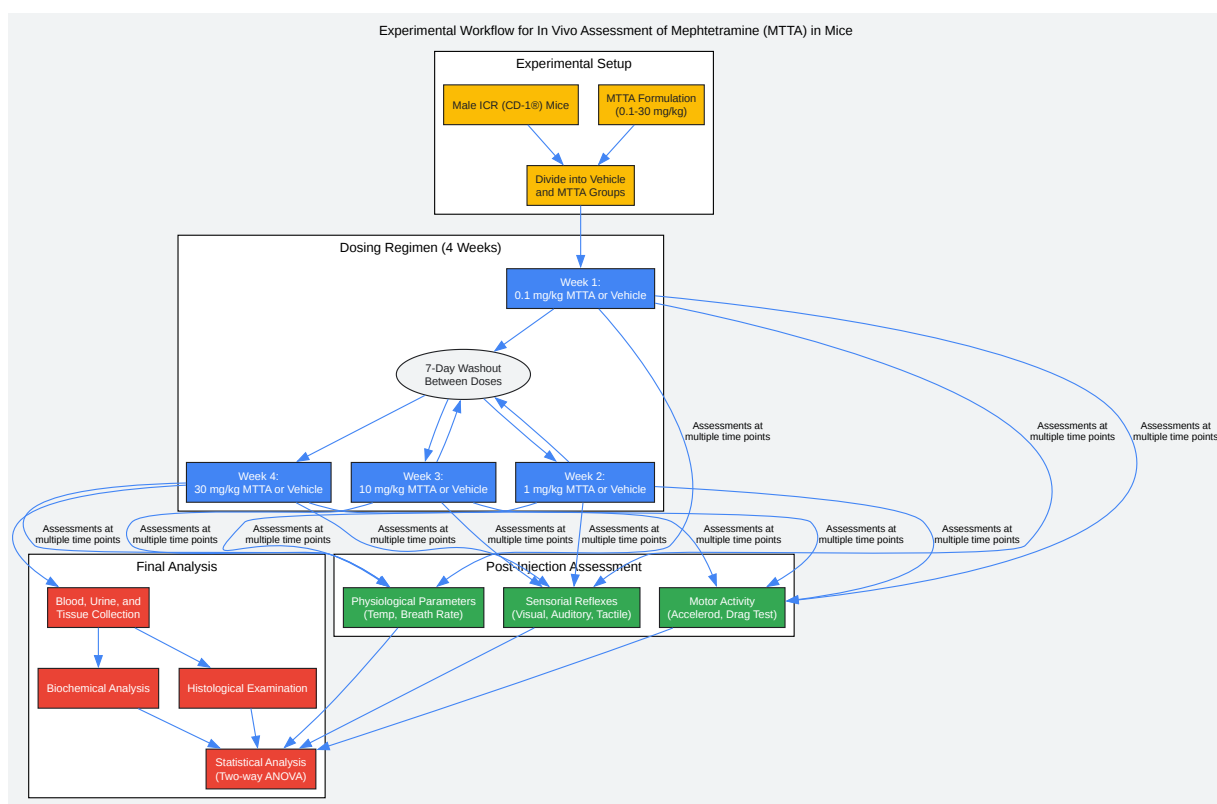
Experimental Protocols

In Vivo Pharmacological-Toxicological Evaluation in Mice

This protocol is based on the methodology described by Schifano et al. (2023).[2]

- Subjects: Male ICR (CD-1®) mice, weighing 30-35g.
- Drug Preparation: **Mephtetramine** (MTTA) dissolved in a vehicle of ethanol, Tween 80, and saline.

- Administration: Intraperitoneal (i.p.) injection at a volume of 4 μ L/g body mass. Doses ranged from 0.1 to 30 mg/kg.
- Dosing Regimen: Increasing doses of MTTA were administered once a week for four consecutive weeks, with a 7-day washout period between doses.
- Behavioral and Physiological Assessments:
 - Sensorial Reflexes: Visual Placing Test, Visual Object Test, Overall Tactile Reflex Test, and Startle Reflex Test were conducted at various time points post-injection.
 - Physiological Parameters: Breath rate, core temperature, and surface temperature were monitored.
 - Motor Activity: Spontaneous motor activity was evaluated using the Accelerod Test and Drag Test at specified intervals after drug administration.
- Biochemical and Histological Analysis: At the end of the study, blood and urine samples were collected for analysis. Heart, kidney, and liver tissues were also collected for histological examination.^[2]
- Statistical Analysis: A two-way ANOVA followed by a Bonferroni post-hoc test was used for statistical analysis of the behavioral and physiological data.^[2]



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Caption: In vivo experimental workflow for **Mephtetramine** (MTTA) in mice.

In Vitro Metabolism

This protocol is based on the methodology described by Power et al. (2014).[3]

- System: Human liver microsomes.
- Objective: To identify potential phase-I metabolites of **Mephtetramine**.
- Procedure:
 - **Mephtetramine** is incubated with a human microsomal liver extract.
 - The reaction mixture is analyzed to identify metabolites.
- Analysis: The study by Odoardi et al. (2021) further elaborated on this by using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze samples from mice administered MTTA, identifying ten main metabolites in urine.[4] The primary metabolites identified include dehydrogenated and demethylated-dehydrogenated products.[4]

Summary and Future Directions

The initial investigation into the psychoactive effects of **Mephtetramine** reveals a profile consistent with other psychostimulant synthetic cathinones, as demonstrated by its effects on motor activity and sensory reflexes in mice.[2] However, the current body of research is notably missing key quantitative data, particularly concerning its affinity and efficacy at monoamine transporters and other potential CNS receptors. The biphasic and dose-dependent effects observed in vivo suggest a complex pharmacological profile that warrants further investigation. [2]

For a comprehensive understanding of **Mephtetramine**'s psychoactive properties and potential for abuse and toxicity, future research should prioritize:

- In vitro receptor binding and functional assays: To determine the affinity (K_i) and efficacy (EC_{50}/IC_{50}) of MTTA at DAT, NET, SERT, and a broader panel of CNS receptors.
- In vivo microdialysis: To measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and stimulation.

- Behavioral pharmacology studies: To assess the abuse potential of MTTA using models such as self-administration and conditioned place preference.

Such studies are crucial for providing the scientific community and regulatory bodies with a clearer understanding of the risks associated with this novel psychoactive substance.

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